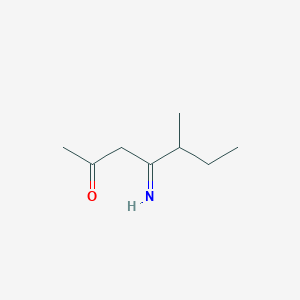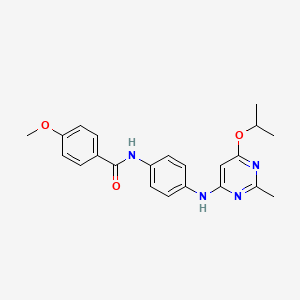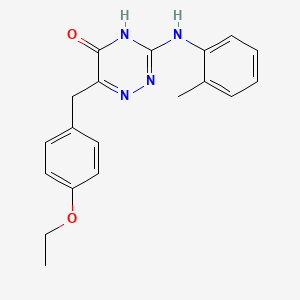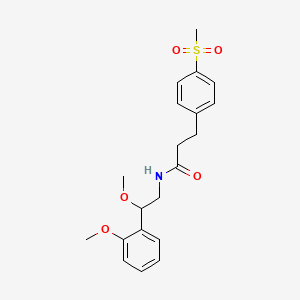
4-Imino-5-methylheptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Imino-5-methylheptan-2-one is a chemical compound with the formula C8H15NO and a molecular weight of 141.21 . It is used for research purposes and is not intended for human use .
Molecular Structure Analysis
The InChI code for 4-Imino-5-methylheptan-2-one is 1S/C8H15NO/c1-4-6(2)8(9)5-7(3)10/h4-5,9H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
4-Imino-5-methylheptan-2-one has a molecular weight of 141.21 . It is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
Photoreactions in Various Solvents
The photochemistry of compounds like 4-methylpentan-2-one and heptan-2-one has been studied in different solvents, providing insights into the effects of solvents on the photochemical behavior of similar ketones. This research helps in understanding the quenching and solvent effects on excited states of such compounds (Encina & Lissi, 1976).
Glyoxal-Arginine Modifications
Studies have explored the reaction of arginine with glyoxal, leading to the identification of specific products under different pH and temperature conditions. This research can be relevant in understanding the chemical behavior of similar compounds under various conditions (Glomb & Lang, 2001).
Tautomeric Forms of Thiamin Diphosphate
Research on the tautomeric forms of thiamin diphosphate, which involve imino structures similar to 4-Imino-5-methylheptan-2-one, provides insights into the behavior of such compounds in biological systems. This can be crucial in enzymatic reactions and pharmaceutical applications (Baykal, Kakalis, & Jordan, 2006).
Insect Pheromone Synthesis
The synthesis of 4-Methylheptan-3-ol, a compound related to 4-Imino-5-methylheptan-2-one, for use as an insect pheromone showcases the potential application of similar compounds in pest management. This research demonstrates the environmental benefits of using such compounds as alternatives to traditional insecticides (Brenna et al., 2017).
Inhibition Effects in Corrosion Prevention
Studies on novel anil compounds, which bear structural similarities to 4-Imino-5-methylheptan-2-one, have investigated their role in inhibiting corrosion in metals. This research can inform the development of more effective corrosion inhibitors in various industrial applications (El-Lateef, Abu‐Dief, & El-Gendy, 2015).
Biodegradation of Iso-Alkanes
The biodegradation of iso-alkanes like 4-methylheptane under methanogenic conditions is significant in understanding the environmental impact and breakdown of petroleum products. This research provides insights into the microbial processes involved in degrading similar compounds (Abu Laban et al., 2015).
Catalytic Hydroboration
Bis(imino)pyridine cobalt-catalyzed hydroboration, involving compounds like 4-methylheptan-3-ol, highlights the potential for catalytic applications of 4-Imino-5-methylheptan-2-one and related compounds. This research is relevant in organic synthesis and material science (Obligacion & Chirik, 2013).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-imino-5-methylheptan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-4-6(2)8(9)5-7(3)10/h6,9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWUOLJAIQYZAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=N)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Imino-5-methylheptan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2843358.png)
![2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B2843359.png)
![N-(4-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2843360.png)
![N-[3-(2-Oxoazetidin-1-yl)phenyl]isoquinoline-1-carboxamide](/img/structure/B2843362.png)
![8-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2843364.png)
![3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide](/img/structure/B2843367.png)

![N-[[3-(1,3-Oxazol-5-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2843370.png)

![1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid](/img/structure/B2843372.png)
![3-(3-chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2843373.png)
![N-(3-chlorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2843375.png)

